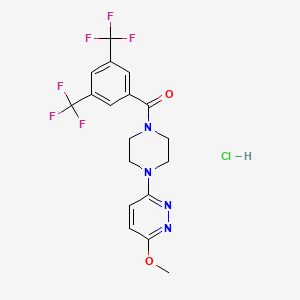
(3,5-Bis(trifluoromethyl)phenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride
カタログ番号 B2981249
CAS番号:
1189479-42-2
分子量: 470.8
InChIキー: DFJCAYPZEJEHLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions. It also has a piperazine ring attached to a methanone group. The piperazine ring is further substituted with a pyridazine ring at the 4 position .
Molecular Structure Analysis
The molecule likely has a complex three-dimensional structure due to the presence of multiple rings. The trifluoromethyl groups are electron-withdrawing, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl groups might make the phenyl ring less reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl groups could increase the compound’s lipophilicity .科学的研究の応用
Chromatography and Separation
- Analysis of Flunarizine and Degradation Products : The compound has been utilized in chromatographic studies, specifically in the analysis of flunarizine (a related compound) and its degradation products. Using micellar and microemulsion liquid chromatography, researchers successfully separated flunarizine hydrochloride and its degradation products, indicating the compound's utility in sophisticated chromatographic techniques (El-Sherbiny et al., 2005).
Material Science and Organic Electronics
- Thermally Activated Delayed Fluorescent Emitters : In the field of organic electronics, this compound has been investigated as a component in thermally activated delayed fluorescent (TADF) emitters. It was found to contribute to high-efficiency emission, particularly in blue TADF devices, demonstrating its potential in the development of organic light-emitting diodes (OLEDs) (Kim, Choi, & Lee, 2016).
Antimicrobial Research
- Synthesis and Antimicrobial Activity : This compound has been synthesized and evaluated for its antimicrobial properties. Its structure and efficacy against various strains of bacteria and fungi have been a subject of research, showing its potential in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Crystallography
- Structural Characterization in Crystallography : The compound has been used in crystallographic studies to understand its molecular and crystal structure. These studies are crucial for the development of pharmaceuticals and materials science applications (Revathi et al., 2015).
Catalysis and Complex Formation
- Investigation in Catalysis and Complex Formation : It has been involved in the synthesis of dinuclear complexes and investigated for its role in catalysis. Such studies are important for understanding and developing new catalytic processes and materials (Aouled & Uysal, 2021).
Tubulin Polymerization and Anticancer Research
- Inhibition of Tubulin Polymerization and Anticancer Activity : In the context of cancer research, derivatives of this compound have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a crucial mechanism in cancer cell division. These studies provide insights into developing new anticancer drugs (Prinz et al., 2017).
Synthesis and Evaluation in Pharmacology
- Synthesis and Pharmacological Evaluation : Its derivatives have been synthesized and evaluated for various pharmacological activities, including antimicrobial properties. This research contributes to the understanding and development of new therapeutic agents (Chaudhari, 2012).
Alzheimer's Disease Research
- Therapeutic Agents for Alzheimer's Disease : Exploring its potential in the treatment of Alzheimer's disease, researchers have synthesized multifunctional amides from this compound. These amides have shown moderate enzyme inhibitory potentials and are being investigated for their role in Alzheimer's therapy (Hassan et al., 2018).
Antibacterial Activity
- Synthesis and Antibacterial Activity : Its derivatives have been synthesized and their antibacterial activities have been assessed. Such studies are vital for developing new antibacterial agents and understanding microbial resistance (Xu et al., 2012).
将来の方向性
特性
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F6N4O2.ClH/c1-30-15-3-2-14(25-26-15)27-4-6-28(7-5-27)16(29)11-8-12(17(19,20)21)10-13(9-11)18(22,23)24;/h2-3,8-10H,4-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJCAYPZEJEHLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

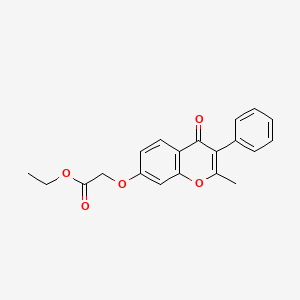
![N-cyano-4-fluoro-N-[(1,2-oxazol-5-yl)methyl]aniline](/img/structure/B2981168.png)
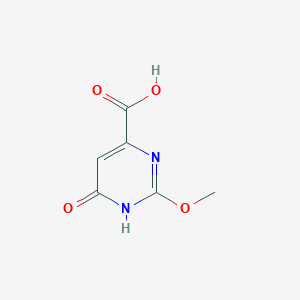
![4-bromo-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2981170.png)
![(3r,5r,7r)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2981171.png)
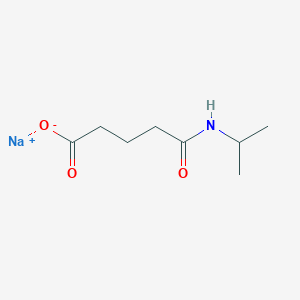
![6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2981179.png)
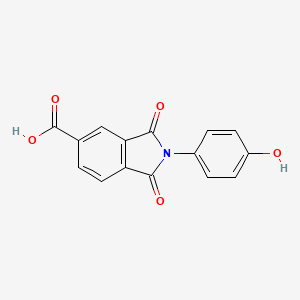
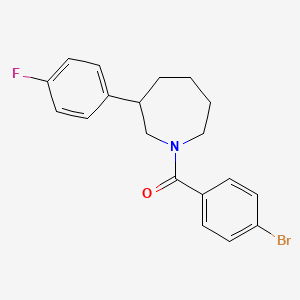
![1-(2-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2981184.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2981186.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2981187.png)
![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981188.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2981189.png)